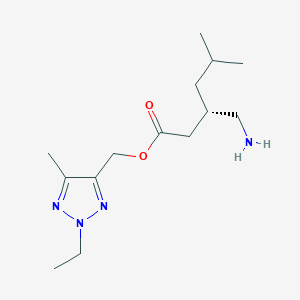
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine is a complex organic compound featuring a tetrazole ring and a hexahydropyrrolizine structure. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . The hexahydropyrrolizine moiety adds to the compound’s structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine typically involves multi-step reactions. One common method involves the reaction of a suitable precursor with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The hexahydropyrrolizine structure can be synthesized through cyclization reactions involving appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine involves its interaction with various molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity . This compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in the substituents attached to the ring.
Hexahydropyrrolizine Derivatives: Compounds with similar hexahydropyrrolizine structures but different functional groups.
Uniqueness
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine is unique due to the combination of the tetrazole ring and hexahydropyrrolizine moiety, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-(2H-tetrazol-5-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolizine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-9(4-2-6-14(9)5-1)7-8-10-12-13-11-8/h1-7H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVANUJFEAFGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B6978365.png)
![3-[1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]ethyl]benzonitrile](/img/structure/B6978370.png)
![potassium;2-[prop-2-enyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylcarbamoyl)amino]acetate](/img/structure/B6978384.png)
![Potassium;2-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl-prop-2-enylamino]acetate](/img/structure/B6978385.png)
![Potassium;4-methyl-2-[methyl-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]amino]pentanoate](/img/structure/B6978393.png)
![potassium;2-[benzyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6978395.png)
![5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole](/img/structure/B6978402.png)
![potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate](/img/structure/B6978408.png)
![5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole](/img/structure/B6978439.png)
![tert-butyl 4-(3,6-dihydro-2H-pyran-5-ylmethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978451.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine](/img/structure/B6978470.png)
![1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine](/img/structure/B6978473.png)
![3-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978480.png)
